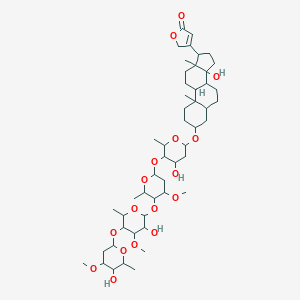![molecular formula C19H21BrN2O3 B238383 2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound with potential scientific research applications. This compound is also known as BPNH and has a molecular formula of C20H25BrN2O3. The purpose of
Mecanismo De Acción
BPNH inhibits the activity of COX-2 by binding to the enzyme's active site. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, BPNH reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
BPNH has been reported to have anti-inflammatory and analgesic effects. The compound has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. BPNH has also been reported to have antitumor effects, although the mechanism of action is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPNH has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. BPNH has been shown to have anti-inflammatory and analgesic properties, making it a useful tool for studying inflammation and pain. However, the compound has some limitations. BPNH has not been extensively studied, and its mechanism of action is not well understood. Further research is needed to fully understand the compound's potential applications.
Direcciones Futuras
There are several future directions for research on BPNH. One potential direction is to study the compound's antitumor properties. BPNH has been reported to have antitumor activity, but the mechanism of action is not well understood. Further research is needed to determine how BPNH inhibits tumor growth and whether it could be used as a potential cancer treatment. Another potential direction is to study the compound's anti-inflammatory and analgesic properties in more detail. BPNH has been shown to reduce inflammation and pain, but the underlying mechanisms are not well understood. Further research is needed to determine how BPNH reduces inflammation and pain and whether it could be used as a potential treatment for inflammatory diseases.
Métodos De Síntesis
The synthesis of BPNH involves the reaction of 3-methoxy-4-(pentanoylamino)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of BPNH. The synthesis of BPNH has been reported in literature, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
BPNH has potential scientific research applications in the field of medicinal chemistry. The compound has been reported to have anti-inflammatory and analgesic properties. BPNH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. BPNH has also been reported to have antitumor activity.
Propiedades
Nombre del producto |
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
Fórmula molecular |
C19H21BrN2O3 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-3-4-9-18(23)22-16-11-10-13(12-17(16)25-2)21-19(24)14-7-5-6-8-15(14)20/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
QDVCAHAIYZTAKX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
SMILES canónico |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



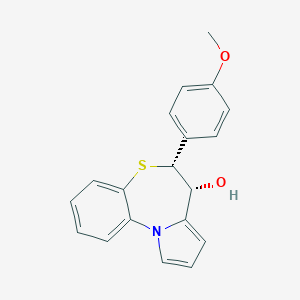
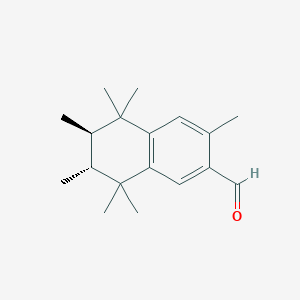
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
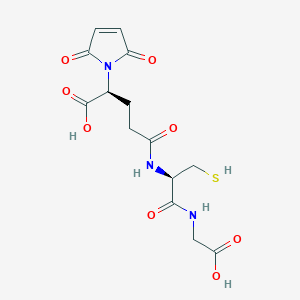

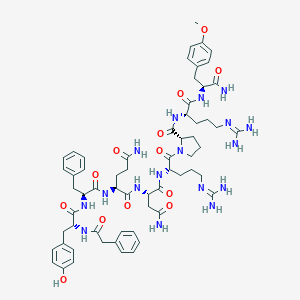
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
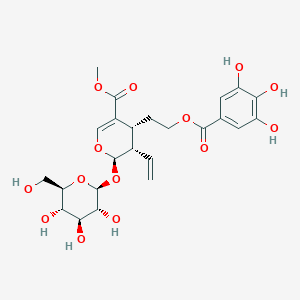

![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)
